molecular formula C6H10N2 B231114 4-Methoxy-trans-beta-chlorostyrene CAS No. 18684-94-1

4-Methoxy-trans-beta-chlorostyrene

Cat. No. B231114
CAS RN: 18684-94-1
M. Wt: 168.62 g/mol
InChI Key: XURGFZNIMRDEBA-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-trans-beta-chlorostyrene is a chemical compound that is commonly used in scientific research. It is a derivative of the natural compound trans-β-chlorostyrene, which is found in certain plants. 4-Methoxy-trans-beta-chlorostyrene is a valuable tool for researchers as it has a range of biochemical and physiological effects, making it useful in a variety of experiments.

Mechanism Of Action

The exact mechanism of action of 4-Methoxy-trans-beta-chlorostyrene is not fully understood. However, it is believed to act as an estrogen receptor agonist, meaning that it binds to estrogen receptors in the body and mimics the effects of estrogen.

Biochemical And Physiological Effects

4-Methoxy-trans-beta-chlorostyrene has a range of biochemical and physiological effects. It has been shown to stimulate the growth of breast cancer cells in vitro, making it a useful tool for studying the effects of phytoestrogens on cancer growth. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory conditions.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Methoxy-trans-beta-chlorostyrene in lab experiments is that it is a relatively simple compound to synthesize. It also has a range of effects, making it useful in a variety of experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research involving 4-Methoxy-trans-beta-chlorostyrene. One area of interest is its potential as a therapeutic agent for inflammatory conditions. Another area of interest is its potential as a tool for studying the effects of phytoestrogens on cancer growth. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on biological systems.

Synthesis Methods

The synthesis of 4-Methoxy-trans-beta-chlorostyrene involves the reaction of 4-methoxystyrene with thionyl chloride, followed by the addition of sodium methoxide. This produces the desired compound, which can then be purified by recrystallization.

Scientific Research Applications

4-Methoxy-trans-beta-chlorostyrene has a variety of applications in scientific research. It is commonly used as a tool to study the effects of certain compounds on biological systems. For example, it has been used to investigate the effects of phytoestrogens on the growth of breast cancer cells.

properties

CAS RN

18684-94-1

Product Name

4-Methoxy-trans-beta-chlorostyrene

Molecular Formula

C6H10N2

Molecular Weight

168.62 g/mol

IUPAC Name

1-[(E)-2-chloroethenyl]-4-methoxybenzene

InChI

InChI=1S/C9H9ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6+

InChI Key

XURGFZNIMRDEBA-VOTSOKGWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/Cl

SMILES

COC1=CC=C(C=C1)C=CCl

Canonical SMILES

COC1=CC=C(C=C1)C=CCl

Origin of Product

United States

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